molecular formula C25H36O2 B12655123 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol) CAS No. 34560-22-0

2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)

Cat. No.: B12655123
CAS No.: 34560-22-0
M. Wt: 368.6 g/mol
InChI Key: CVWCOXJKYNCOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:

C6H5OH+C2H4OC6H5OCH2CH2OH\text{C}_6\text{H}_5\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} C6​H5​OH+C2​H4​O→C6​H5​OCH2​CH2​OH

Industrial Production Methods

In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenoxyethanol undergoes various chemical reactions, including:

    Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.

    Esterification: It can react with carboxylic acids to form esters.

    Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.

    Etherification: Alkyl halides and bases like sodium hydroxide are employed.

Major Products

    Phenoxyacetic acid: Formed through oxidation.

    Phenoxyethyl esters: Formed through esterification.

    Phenoxyethyl ethers: Formed through etherification.

Scientific Research Applications

Phenoxyethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed as a fixative for biological specimens.

    Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.

    Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.

Mechanism of Action

Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.

Comparison with Similar Compounds

Phenoxyethanol is often compared with other preservatives such as:

    Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.

    Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.

    Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.

Similar Compounds

    Parabens: Methylparaben, ethylparaben, propylparaben.

    Benzyl alcohol: Used as a preservative and solvent.

    Chlorphenesin: Used as a preservative in cosmetics.

Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.

Properties

CAS No.

34560-22-0

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol

InChI

InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3

InChI Key

CVWCOXJKYNCOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.